![molecular formula C12H16BrClN4S B4618636 N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B4618636.png)
N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, typically involves the reaction of isothiocyanates with amines or piperazine derivatives. Such reactions are conducted under various conditions, often resulting in good yields and demonstrating the versatility and reactivity of the thiourea functional group (Yusof, Jusoh, Khairul, & Yamin, 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by spectroscopic techniques such as IR, 1H, and 13C NMR, and in some cases, single-crystal X-ray diffraction. These techniques reveal the configuration, bonding patterns, and electronic properties of the molecules, providing insights into their chemical behavior and potential applications (Yusof, Jusoh, Khairul, & Yamin, 2010).
Scientific Research Applications
Synthesis and Characterization
Thiourea derivatives have been synthesized and characterized through various spectroscopic techniques. Studies have focused on synthesizing thiourea derivatives with different substitutions to explore their structural and chemical properties. For example, Yusof et al. (2010) synthesized a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, characterized by IR, 1H and 13C NMR, and single crystal X-ray diffraction, providing insight into their molecular structure and confirming the presence of significant stretching vibrations characteristic of thiourea compounds (Yusof et al., 2010).
Biological Activities
Thiourea derivatives exhibit a range of biological activities, including cytotoxic, anti-inflammatory, analgesic, and antimicrobial properties. Ghasemi et al. (2020) explored the cytotoxic activities of piperazin-2-one derivatives, including those with thiourea substitutions, against cancer and normal cell lines, indicating the potential of these compounds as cytotoxic agents (Ghasemi et al., 2020). Similarly, Reddy et al. (2013) synthesized thiourea derivatives doped with febuxostat, evaluating their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, with some compounds showing promising results (Reddy et al., 2013).
Interaction with Proteins
The interaction of thiourea derivatives with proteins such as serum albumins has been investigated, providing insights into their potential therapeutic applications. Cui et al. (2006) studied the interactions between N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea and serum albumins, indicating strong quenching of intrinsic fluorescence through static quenching procedures, suggesting potential for drug development (Cui et al., 2006).
Enzyme Inhibition and Sensing Applications
Thiourea derivatives have also been investigated for their enzyme inhibition properties and as sensing probes. Rahman et al. (2021) examined thiourea derivatives for their anti-cholinesterase activity and as mercury sensors, demonstrating their versatility in both therapeutic and environmental applications (Rahman et al., 2021).
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN4S/c1-17-4-6-18(7-5-17)16-12(19)15-11-3-2-9(13)8-10(11)14/h2-3,8H,4-7H2,1H3,(H2,15,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJZEQZZMZEFDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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